molecular formula C13H11Cl2N5O4S B280046 N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA

Cat. No.: B280046
M. Wt: 404.2 g/mol
InChI Key: FWLCBWIEEROKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, hydroxy, nitro, carbamothioyl, and pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring.

    Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amino derivative, while substitution of the chloro groups can lead to various substituted derivatives.

Scientific Research Applications

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit the phosphatidylinositol-3 kinase pathway, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Another compound with a similar structure but different functional groups.

    4-chloro-3-hydroxy-2-nitrobenzoic acid: A simpler compound with some similar functional groups.

Uniqueness

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA is unique due to its combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a medicinal compound make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11Cl2N5O4S

Molecular Weight

404.2 g/mol

IUPAC Name

4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11Cl2N5O4S/c1-2-19-10(8(15)5-16-19)12(22)18-13(25)17-9-4-6(20(23)24)3-7(14)11(9)21/h3-5,21H,2H2,1H3,(H2,17,18,22,25)

InChI Key

FWLCBWIEEROKJZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)[N+](=O)[O-]

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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